N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine
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Overview
Description
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine is a chemical compound with the molecular formula C14H17BrF3NO2 It is a derivative of L-leucine, an essential amino acid, and features a bromophenyl and trifluoroethyl group
Preparation Methods
The synthesis of N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with L-leucine and 3-bromobenzaldehyde.
Reaction Conditions: The reaction involves the use of trifluoroacetic acid as a catalyst and a solvent such as dichloromethane.
Synthetic Route: The process includes the formation of an intermediate Schiff base, followed by reduction to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, replacing the bromine atom with a methoxy group.
Major Products: The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted compounds.
Scientific Research Applications
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism, affecting their activity.
Pathways Involved: It can influence pathways related to protein synthesis and degradation, potentially modulating cellular functions.
Comparison with Similar Compounds
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine can be compared with other similar compounds:
Similar Compounds: Examples include N-[(1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethyl]-L-leucine and N-[(1S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethyl]-L-leucine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro and fluoro analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
919351-98-7 |
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Molecular Formula |
C14H17BrF3NO2 |
Molecular Weight |
368.19 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17BrF3NO2/c1-8(2)6-11(13(20)21)19-12(14(16,17)18)9-4-3-5-10(15)7-9/h3-5,7-8,11-12,19H,6H2,1-2H3,(H,20,21)/t11-,12-/m0/s1 |
InChI Key |
YFKNZQALTNHISF-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N[C@@H](C1=CC(=CC=C1)Br)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(C1=CC(=CC=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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